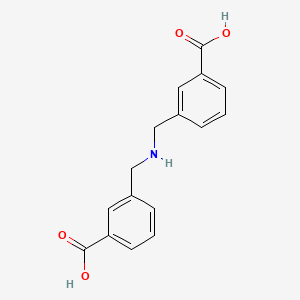

Bis-(3-aminomethylbenzoic acid)

Description

Overview of Structural Motifs and Potential Academic Research Trajectories for Bis-(3-aminomethylbenzoic acid) (CAS: 14900-89-1)

Bis-(3-aminomethylbenzoic acid) is a specific derivative within this versatile family of compounds. The name, featuring the prefix "Bis-", indicates a structure composed of two 3-aminomethylbenzoic acid units linked together. libretexts.org The parent molecule, 3-aminomethylbenzoic acid, consists of a benzene (B151609) ring substituted at the 1 and 3 positions with a carboxylic acid group and an aminomethyl group, respectively. sigmaaldrich.com This arrangement provides distinct sites for chemical reactions and coordination.

Information available for Bis-(3-aminomethylbenzoic acid) with CAS number 14900-89-1 is limited, but some basic properties have been reported. tygersci.com

Table 1: Reported Properties of Bis-(3-aminomethylbenzoic acid)

| Property | Value |

|---|---|

| CAS Number | 14900-89-1 |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Formula Weight | 285.3 |

Data sourced from Tyger Scientific. tygersci.com

The precise nature of the linkage between the two 3-aminomethylbenzoic acid moieties in the structure corresponding to CAS 14900-89-1 is not explicitly detailed in readily available literature, and the reported molecular formula presents some ambiguity when compared to a simple amide-linked dimer.

Potential academic research trajectories for this compound are guided by the functionalities of its constituent parts. Key areas of investigation would include:

Synthesis and Structural Elucidation: The definitive synthesis and unambiguous characterization of Bis-(3-aminomethylbenzoic acid) using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are paramount to confirm its exact structure.

Coordination Chemistry: Investigating its behavior as a ligand with various transition metals and lanthanides could lead to the development of new coordination polymers or discrete molecular complexes with interesting magnetic, optical, or catalytic properties. The spatial arrangement of the donor atoms will dictate the resulting architectures.

Polymer Chemistry: Its bifunctional nature makes it a potential monomer for the synthesis of novel polyamides or other polymers. The properties of such polymers would be influenced by the semi-rigid nature of the Bis-(3-aminomethylbenzoic acid) backbone.

Current Research Landscape and Strategic Objectives for Investigating Bis-(3-aminomethylbenzoic acid) and Its Related Systems

While specific research focusing exclusively on Bis-(3-aminomethylbenzoic acid) (CAS 14900-89-1) is not widely published, the broader field of aminobenzoic acid derivatives is an area of intense study. nih.govnih.govnih.gov Research on related structures, such as bis(α-amino)phosphinic acids and bis(α-aminophosphonates), highlights the continued interest in "bis" structures for creating bidentate ligands and complex molecules with potential biological or material applications. researchgate.netmdpi.com

The strategic objectives for future research on Bis-(3-aminomethylbenzoic acid) should therefore focus on bridging this knowledge gap. A primary goal is the development of a reliable synthetic route to produce the compound in sufficient purity and yield for further studies. Following its synthesis and characterization, a systematic investigation of its fundamental chemical properties is necessary.

Subsequent research should aim to:

Explore its Coordination Behavior: A thorough study of its complexation with a range of metal ions to understand its binding modes, and to synthesize and characterize the resulting metal-organic materials.

Evaluate its Use as a Synthetic Building Block: Utilize the compound in organic synthesis to create larger, more complex molecules, leveraging its specific stereochemistry and functionality. This could include its incorporation into peptide-like structures or as a linker in supramolecular chemistry. researchgate.net

Investigate Material Properties: For any polymers or coordination frameworks synthesized from Bis-(3-aminomethylbenzoic acid), a detailed characterization of their material properties (e.g., thermal stability, porosity, photoluminescence) would be essential to identify potential applications.

By pursuing these objectives, the scientific community can fully elucidate the chemical nature of Bis-(3-aminomethylbenzoic acid) and unlock its potential as a valuable tool in chemical synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-[[(3-carboxyphenyl)methylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHSSZSILFRLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNCC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bis 3 Aminomethylbenzoic Acid

Established and Emerging Synthetic Routes to Bis-(3-aminomethylbenzoic acid) and Related Bis-functionalized Aromatic Systems

The synthesis of bis-functionalized aromatic compounds like Bis-(3-aminomethylbenzoic acid) requires careful strategic planning to ensure correct regiochemistry and functional group tolerance.

Multi-Step Synthesis Strategies and Rational Design in the Preparation of Aminomethylbenzoic Acids

The synthesis of Bis-(3-aminomethylbenzoic acid) is not commonly detailed in readily available literature, suggesting that its preparation likely relies on multi-step sequences adapted from the synthesis of analogous compounds. A rational approach would likely commence from a symmetrically substituted benzene (B151609) derivative. One plausible strategy involves the use of 3,5-dinitrobenzoic acid as a starting material. This compound can be synthesized by the nitration of benzoic acid. dissertationtopic.net Subsequent catalytic hydrogenation of the two nitro groups would yield 3,5-diaminobenzoic acid. dissertationtopic.netgoogle.com The transformation of the amino groups into aminomethyl groups would then be the key challenge.

Alternatively, a retrosynthetic analysis might suggest starting from a precursor already containing the desired carbon framework, such as 3,5-dimethylbenzoic acid. The methyl groups could then be functionalized, for example, through radical bromination to form 3,5-bis(bromomethyl)benzoic acid, followed by reaction with an amine source.

The synthesis of related aminomethylbenzoic acids often involves multiple steps to control the introduction and modification of functional groups. google.com For instance, the synthesis of 4-amino-3-(aminomethyl)benzoic acid has been achieved in three steps from 4-aminobenzoic acid. citedrive.com Such strategies highlight the necessity of protecting group chemistry to achieve selectivity when multiple reactive sites are present. libretexts.orgorganic-chemistry.org

Precursor Chemistry and Optimization of Reaction Conditions for Bis-Substituted Benzoic Acid Synthesis

The choice of precursor is critical in the synthesis of bis-substituted benzoic acids. For Bis-(3-aminomethylbenzoic acid), a logical precursor would be a derivative of benzoic acid with functional groups at the 3 and 5 positions that can be converted to aminomethyl groups.

One potential precursor is 3,5-dicyanobenzoic acid . The cyano groups can be reduced to aminomethyl groups. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. The synthesis of 3,5-dicyanobenzoic acid itself can be approached from 3,5-dibromobenzoic acid via a Rosenmund-von Braun reaction using copper(I) cyanide.

Another viable precursor is 3,5-bis(chloromethyl)benzoic acid . The chloromethyl groups are susceptible to nucleophilic substitution by an appropriate nitrogen source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the aminomethyl functionality. The synthesis of this precursor could potentially be achieved from 3,5-dimethylbenzoic acid through free-radical chlorination.

Optimization of reaction conditions is crucial to maximize yields and minimize side products. For instance, in the catalytic hydrogenation of dinitro compounds to diamino compounds, factors such as the choice of catalyst (e.g., Pd/C), solvent, temperature, and hydrogen pressure are critical. dissertationtopic.netgoogle.com Similarly, the reduction of dinitriles requires careful control to avoid over-reduction or side reactions.

Exploration of Catalytic and Green Chemistry Approaches in Aminomethylbenzoic Acid Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic and green methodologies to improve efficiency and reduce environmental impact. citedrive.comresearcher.lifebenthamscience.com While specific green chemistry approaches for Bis-(3-aminomethylbenzoic acid) are not widely reported, principles from related syntheses can be applied.

Catalytic methods are central to many of the proposed synthetic steps. For example, the reduction of nitro or cyano groups is typically performed using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel. dissertationtopic.netgoogle.com The use of catalytic transfer hydrogenation, employing a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can be a safer and more experimentally convenient alternative to using high-pressure hydrogen gas.

The direct amination of benzylic C-H bonds, although challenging, represents a highly atom-economical and green approach. Research into the catalytic amination of benzylic alcohols using ammonia is an active area and could provide a future pathway to aminomethylated aromatics. organic-chemistry.orgacs.org Ruthenium-catalyzed reductive amination of carbonyl compounds with ammonia offers a waste-free process to access primary amines. nih.gov

Solvent choice is another key aspect of green chemistry. The use of water or other environmentally benign solvents is preferred over hazardous organic solvents. rsc.org For instance, the synthesis of terephthalic acid from p-aminobenzoic acid has been demonstrated in an aqueous, one-pot process. scirp.org

Functionalization and Derivatization Strategies for Bis-(3-aminomethylbenzoic acid) Scaffolds

The presence of two primary amine functions and one carboxylic acid group on the Bis-(3-aminomethylbenzoic acid) scaffold allows for a wide range of selective chemical modifications.

Selective Chemical Modification of Aminomethyl Functional Groups

The aminomethyl groups are nucleophilic and can undergo a variety of reactions. To achieve selective modification, especially if the two amine groups are to be differentiated, the use of protecting groups is essential. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com

Common strategies for modifying primary amines include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. By using a stoichiometric amount of the acylating agent, it might be possible to achieve mono-acylation.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Carbamate Formation: Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) to form Boc- or Cbz-protected amines, respectively. masterorganicchemistry.com These protecting groups can be selectively removed under different conditions, allowing for orthogonal protection strategies. organic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Selective mono-functionalization of one aminomethyl group in the presence of the other would likely require statistical control or the use of a large protecting group to sterically hinder the second amine after the first has reacted.

Structural Alterations of Benzoic Acid Moieties and the Aromatic Core for Tuned Reactivity

The carboxylic acid group of Bis-(3-aminomethylbenzoic acid) can also be derivatized to tune the molecule's properties. nih.govthermofisher.comresearchgate.netnih.gov Common derivatizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC) to form an amide. This allows for the attachment of various molecular fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This would, however, also likely reduce the amide bonds if the aminomethyl groups have been acylated.

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, a highly reactive intermediate for further functionalization.

The aromatic core itself can also be modified, although this is generally more challenging after the initial functional groups are in place. Electrophilic aromatic substitution on the Bis-(3-aminomethylbenzoic acid) ring would be directed by the existing substituents. The carboxylic acid is a meta-director, while the aminomethyl groups (or their protected forms) are ortho, para-directors. This could lead to complex product mixtures. However, under carefully controlled conditions, further substitution on the aromatic ring might be possible.

Compound Information

Regioselective Functionalization Techniques for Complex Aminomethylbenzoic Acid Derivatives

The selective functionalization of bifunctional molecules such as aminomethylbenzoic acids presents a significant challenge in synthetic organic chemistry. The presence of both an acidic carboxylic group and a basic amino group necessitates strategic protection and activation steps to achieve regioselectivity. This is particularly crucial in the synthesis of complex derivatives of bis-(3-aminomethylbenzoic acid), where multiple reactive sites exist. Advanced synthetic strategies, including the use of orthogonal protecting groups and directed metalation, are employed to control the site of chemical modification.

Regioselective functionalization can be broadly categorized into two main areas: modification of the aromatic ring and selective reactions at the amino or carboxylic acid moieties. The precise control over these transformations is essential for building complex molecular architectures based on the bis-(3-aminomethylbenzoic acid) scaffold.

Protecting Group Strategies for Selective Functionalization

Orthogonal protecting groups are indispensable tools for the regioselective modification of aminomethylbenzoic acids. organic-chemistry.orgrsc.org These protecting groups can be removed under specific conditions without affecting other protected functionalities within the same molecule. This allows for a stepwise and controlled derivatization process.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable to a wide range of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). rsc.org The Fmoc group, on the other hand, is stable to acidic conditions but is cleaved by bases, typically piperidine (B6355638) in DMF. rsc.org This orthogonality allows for the selective deprotection and subsequent functionalization of the amino group.

The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions targeting the amino group. These esters can be hydrolyzed under basic conditions to regenerate the carboxylic acid. The strategic selection of protecting groups for both the amino and carboxylic acid functionalities is paramount for achieving the desired regioselective functionalization.

| Protecting Group | Target Functionality | Cleavage Conditions | Orthogonality |

| Boc | Amino Group | Acidic (e.g., TFA) | Orthogonal to Fmoc and ester protecting groups |

| Fmoc | Amino Group | Basic (e.g., Piperidine) | Orthogonal to Boc and ester protecting groups |

| Esters (e.g., -OMe, -OEt) | Carboxylic Acid | Basic Hydrolysis (e.g., NaOH) | Orthogonal to Boc and Fmoc protecting groups |

Directed ortho-Metalation (DoM) of the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of the aromatic ring of benzoic acid derivatives. acs.orgresearchgate.netwikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs the deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent at the ortho position with high regioselectivity.

The carboxylate group itself can act as a DMG, directing lithiation to the C-2 position of the benzoic acid ring. acs.orgresearchgate.net This has been demonstrated in the ortho-lithiation of unprotected benzoic acids using reagents like s-butyllithium in the presence of TMEDA at low temperatures. acs.org This approach allows for the direct introduction of substituents adjacent to the carboxylic acid group. For 3-aminomethylbenzoic acid derivatives, where the primary amino group is protected, the carboxylate can direct functionalization to the C-2 and C-6 positions.

| Directing Group | Reagent | Position of Metalation | Subsequent Electrophile |

| Carboxylate (-COO⁻) | s-BuLi/TMEDA | ortho to carboxylate (C-2) | Alkyl halides, Disulfides, etc. |

Regioselective Halogenation

Regioselective halogenation of the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions. The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) can lead to efficient and regioselective halogenation of arenes under mild conditions. organic-chemistry.org The directing effect of the substituents on the aminomethylbenzoic acid ring will influence the position of halogenation. For a 3-aminomethylbenzoic acid derivative, the substitution pattern will be dictated by the combined electronic and steric effects of the aminomethyl and carboxylic acid groups.

| Reagent | Solvent | Type of Halogenation |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Bromination |

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Chlorination |

| N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | Iodination |

By employing these regioselective functionalization techniques, a diverse range of complex derivatives of bis-(3-aminomethylbenzoic acid) can be synthesized with precise control over the substitution pattern, enabling the exploration of their potential applications in various scientific fields.

Advanced Structural Characterization and Elucidation of Bis 3 Aminomethylbenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of Bis-(3-aminomethylbenzoic acid) and Related Solid-State Forms

Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like Bis-(3-aminomethylbenzoic acid), this technique would reveal crucial details about its conformation, intermolecular interactions, and packing in the crystal lattice.

Investigation of Polymorphism and Co-crystallization in Bis-(3-aminomethylbenzoic acid) Systems

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those with flexible functional groups and the capacity for various intermolecular interactions. Aminobenzoic acids are well-known for exhibiting polymorphism. For instance, p-aminobenzoic acid (PABA) has at least two well-characterized polymorphs, α and β, which are enantiotropically related with a transition temperature of approximately 25°C. diva-portal.org The α-form is typically characterized by carboxylic acid dimers, while the β-form can exhibit different hydrogen-bonding motifs. diva-portal.org

Given the structural complexity of Bis-(3-aminomethylbenzoic acid), with its two aminomethylbenzoic acid moieties linked by a secondary amine, the potential for polymorphism is significant. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH, the secondary amine N-H, and the primary amine -NH2 groups) and acceptors (the carbonyl oxygen, the carboxylate oxygen, and the nitrogen atoms), as well as two aromatic rings capable of π-π stacking. researchgate.net These varied interaction sites allow for numerous possible packing arrangements, which could lead to different polymorphic forms under various crystallization conditions (e.g., solvent, temperature, and saturation).

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is another important aspect to consider. The formation of co-crystals of 4-aminobenzoic acid with a range of other molecules, such as pyrimidine (B1678525) and pyridine (B92270) derivatives, has been demonstrated. rsc.org These co-crystals are held together by specific intermolecular interactions, often involving hydrogen bonds between the carboxylic acid of PABA and functional groups on the co-former molecule. rsc.org Bis-(3-aminomethylbenzoic acid), with its array of functional groups, would be a prime candidate for forming co-crystals with other molecules, which could be used to modify its physicochemical properties.

Principles of Crystal Engineering in Directing Self-Assembly and Packing of Aminomethylbenzoic Acid Architectures

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net For aminomethylbenzoic acid architectures, the primary interactions governing self-assembly are hydrogen bonding and π-π stacking. acs.org

The carboxylic acid group is a robust hydrogen-bonding synthon, often forming dimers in the solid state. diva-portal.org The amino groups also participate in extensive hydrogen bonding, acting as both donors and acceptors. nih.gov In a molecule like Bis-(3-aminomethylbenzoic acid), a hierarchy of hydrogen bonds would likely direct the crystal packing. The strong O-H···O hydrogen bonds of the carboxylic acid dimers might form first, followed by N-H···O and N-H···N interactions involving the amino groups.

High-Resolution Spectroscopic and Spectrometric Investigations for Structural Confirmation

While X-ray diffraction provides a static picture of the solid state, spectroscopic and spectrometric techniques are essential for confirming the molecular structure and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Solution-State Structural Analysis (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For Bis-(3-aminomethylbenzoic acid), a combination of 1H, 13C, and 2D NMR experiments would provide a wealth of information.

Expected ¹H NMR Spectral Features:

Based on data for related compounds like 3-aminobenzoic acid and 4-aminomethylbenzoic acid, the ¹H NMR spectrum of Bis-(3-aminomethylbenzoic acid) in a solvent like DMSO-d₆ would be expected to show:

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm corresponding to the protons on the two benzene (B151609) rings.

Aminomethyl Protons (-CH₂-): A singlet or a set of doublets for the methylene (B1212753) protons adjacent to the amino groups.

Amine Protons (-NH- and -NH₂): Broad singlets for the primary and secondary amine protons, which may exchange with solvent protons.

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is also subject to exchange.

The following table presents predicted ¹H NMR chemical shifts for Bis-(3-aminomethylbenzoic acid), extrapolated from data for similar structures. rsc.org

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 8.0 | m |

| -CH₂- | ~4.0 | s or d |

| -NH- (secondary) | Broad s | br s |

| -NH₂ (primary) | Broad s | br s |

| -COOH | > 10 | br s |

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Carbonyl Carbon (-COOH): A peak in the range of δ 165-175 ppm.

Aromatic Carbons: Multiple peaks in the aromatic region (δ 110-150 ppm).

Aminomethyl Carbon (-CH₂-): A peak around δ 40-50 ppm.

The table below shows the predicted ¹³C NMR chemical shifts. rsc.org

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-COOH | ~130 - 135 |

| Aromatic C-CH₂ | ~140 - 145 |

| Other Aromatic C-H | 115 - 130 |

| -CH₂- | 40 - 50 |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and in confirming the connectivity of the atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe intermolecular interactions like hydrogen bonding.

Expected FT-IR Spectral Features:

The FT-IR spectrum of Bis-(3-aminomethylbenzoic acid) would be expected to show characteristic absorption bands for its various functional groups. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands, which is characteristic of the hydrogen-bonded carboxyl group.

N-H Stretch (Amines): One or two bands in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹ for the dimeric carboxylic acid.

C=C Stretch (Aromatic Ring): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

O-H Bend (Carboxylic Acid): A broad band around 920 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amines | N-H stretch | 3200 - 3500 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Amines | N-H bend | 1550 - 1650 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

| Carboxylic Acid | O-H bend | ~920 (broad) |

Expected Raman Spectral Features:

Raman spectroscopy provides complementary information to FT-IR. Aromatic compounds often give strong Raman signals.

Aromatic Ring Vibrations: Strong bands corresponding to ring breathing and other skeletal vibrations.

C=O Stretch: A band in a similar region to the FT-IR spectrum, but often weaker.

Symmetric Stretching Vibrations: Non-polar bonds and symmetric stretching vibrations tend to give stronger Raman signals than IR signals.

The positions of the N-H and O-H stretching bands can be sensitive to the extent and nature of hydrogen bonding in the solid state, providing a means to study polymorphism.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For Bis-(3-aminomethylbenzoic acid) (C₁₆H₁₈N₂O₄), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the masses of the resulting fragments are detected.

Expected Fragmentation Pathways:

For Bis-(3-aminomethylbenzoic acid), several characteristic fragmentation pathways can be predicted based on the fragmentation of aromatic amines and carboxylic acids. miamioh.edujove.comyoutube.comyoutube.comjove.com

Loss of H₂O: Dehydration from the carboxylic acid groups.

Loss of COOH or CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α to the amine) is a characteristic fragmentation for amines, which would lead to the loss of a benzyl (B1604629) radical or related fragments.

Cleavage of the C-N bond: The bond between the benzyl group and the central nitrogen atom could cleave.

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91.

Analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure of Bis-(3-aminomethylbenzoic acid).

Computational Chemistry and Theoretical Studies on Bis-(3-aminomethylbenzoic acid)

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like Bis-(3-aminomethylbenzoic acid) at an atomic level. Theoretical studies offer insights into its structure, stability, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. For a molecule like Bis-(3-aminomethylbenzoic acid), DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the method of choice for a comprehensive analysis. nih.govrsc.orgmdpi.com

Electronic Structure: DFT calculations would elucidate the electronic landscape of the molecule. This includes determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. mdpi.com The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in similar aromatic systems, the HOMO is often localized on the electron-rich amino groups and the benzene ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring.

Molecular Geometry Optimization: A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Starting from an initial guess of the structure, the DFT algorithm iteratively adjusts the positions of the atoms to find the minimum energy conformation. researchgate.net This process would provide precise bond lengths, bond angles, and dihedral angles for Bis-(3-aminomethylbenzoic acid) in its ground state. These theoretical parameters can be benchmarked against experimental data from X-ray crystallography if available.

Vibrational Frequencies: Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. nih.gov Theoretical calculations often systematically overestimate vibrational frequencies, so scaling factors are commonly applied to improve agreement with experimental results.

A hypothetical table of selected optimized geometrical parameters for the zwitterionic form of Bis-(3-aminomethylbenzoic acid), as would be predicted by DFT calculations, is presented below.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-COOH bond length | ~1.52 Å |

| C-CH2NH3+ bond length | ~1.51 Å |

| C=O (carboxylate) bond length | ~1.26 Å |

| C-O (carboxylate) bond length | ~1.26 Å |

| C-N bond length | ~1.49 Å |

| N-H bond length | ~1.02 Å |

| O-H (in COOH) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angle | ~119° - 121° |

| C-C-COOH bond angle | ~120° |

| C-C-CH2NH3+ bond angle | ~121° |

| H-N-H bond angle | ~109.5° |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations.

The flexibility of the aminomethyl and carboxylic acid groups attached to the central benzene ring allows for the existence of multiple rotational isomers, or conformers. Conformational analysis aims to identify the different stable conformers and to determine their relative energies.

This is achieved by systematically rotating specific bonds (e.g., the C-C bond connecting the aminomethyl group to the ring) and calculating the energy at each step. Plotting the energy as a function of the dihedral angle generates a potential energy surface (PES). rsc.org The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. For Bis-(3-aminomethylbenzoic acid), the orientation of the two aminomethyl groups and the carboxylic acid group relative to the benzene ring would be of primary interest. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape. nih.gov

While DFT calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov

In an MD simulation of Bis-(3-aminomethylbenzoic acid), a large number of molecules, along with solvent molecules (e.g., water), are placed in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the position and velocity of each atom over time. This provides a dynamic picture of how the molecule behaves in solution.

MD simulations can reveal important information about:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the aminomethyl and carboxylic acid groups of Bis-(3-aminomethylbenzoic acid) and with the surrounding solvent molecules. nih.gov

Conformational Dynamics: The transitions between different rotational isomers in solution.

Aggregation: The tendency of Bis-(3-aminomethylbenzoic acid) molecules to interact with each other and form aggregates. nih.gov

Quantum chemical methods can provide quantitative measures of the acidity and basicity of different sites within the Bis-(3-aminomethylbenzoic acid) molecule.

Acidity and Basicity: The acidity of the carboxylic acid group (pKa) and the basicity of the amino groups (pKb) can be predicted by calculating the Gibbs free energy change associated with the protonation and deprotonation reactions. These calculations can help to understand the charge state of the molecule (neutral, zwitterionic, cationic, or anionic) at different pH values. The molecular electrostatic potential (MEP) map is another useful tool, which visually indicates the electron-rich (negative potential, likely basic) and electron-poor (positive potential, likely acidic) regions of the molecule. mdpi.com

Proton Transfer: DFT can be used to study the mechanism of proton transfer, either intramolecularly (between the carboxylic acid and an amino group on the same molecule to form a zwitterion) or intermolecularly (between different molecules). rsc.orgnih.govresearchgate.net By calculating the potential energy surface for the proton transfer reaction, the energy barrier (activation energy) for this process can be determined. This is fundamental to understanding the tautomeric equilibrium and the reactivity of the molecule. nih.govresearchgate.net

A hypothetical data table for the calculated acidity and basicity of Bis-(3-aminomethylbenzoic acid) is shown below.

| Property | Functional Group | Predicted Value |

| pKa1 | Carboxylic Acid (-COOH) | ~ 3.5 - 4.5 |

| pKa2 | Ammonium (B1175870) (-NH3+) | ~ 9.0 - 10.0 |

| pKa3 | Ammonium (-NH3+) | ~ 10.0 - 11.0 |

| Proton Affinity (Gas Phase) | Amino Group (-NH2) | ~ 900 - 950 kJ/mol |

| Gas Phase Acidity | Carboxylic Acid (-COOH) | ~ 1400 - 1450 kJ/mol |

Note: This table is illustrative, providing expected ranges based on similar compounds. Precise values require specific quantum chemical calculations.

Coordination Chemistry of Bis 3 Aminomethylbenzoic Acid As a Multidentate Ligand

Ligand Design Principles and Versatile Coordination Modes of Aminomethylbenzoic Acid Scaffolds

The aminomethylbenzoic acid framework is a classic example of a multidentate ligand, capable of binding to metal ions through its aminomethyl and carboxylate functional groups. This dual functionality allows for a range of coordination behaviors, from simple chelation to the formation of complex bridged systems.

The aminomethyl and carboxylate groups of aminomethylbenzoic acid can coordinate to a single metal center, forming a stable chelate ring. The geometry of this coordination is significantly influenced by the "bite angle," the angle formed between the two donor atoms and the metal center (P-M-P for diphosphine ligands, for instance). This angle is a critical parameter in determining the stability and reactivity of the resulting complex. chemeurope.com

The preferred bite angle is dependent on the geometry of the metal complex, with octahedral and square-planar complexes favoring angles around 90°, while tetrahedral complexes prefer approximately 110°, and trigonal bipyramidal complexes require a 120° angle for bisequatorial coordination. cmu.edu The flexibility of the ligand's backbone is also crucial, as it allows the ligand to adapt to the geometric requirements of different metal centers and facilitate transitions between various coordination modes during catalytic processes. cmu.edu For instance, ligands with a natural bite angle of 90° tend to occupy apical-equatorial positions in trigonal bipyramidal complexes, whereas those with wider bite angles of 120° or more preferentially occupy diequatorial sites. chemeurope.com

The size of the chelate ring, determined by the number of atoms in the ligand backbone between the donor groups, also plays a significant role. Smaller rings generally result in smaller bite angles; for example, nitrate (B79036) ligands form a four-membered ring with a bite angle of about 60°, while oxalate (B1200264) forms a five-membered ring with a larger bite angle of around 85°. libretexts.org

In dimeric or bis-ligand systems, such as those involving bis-(3-aminomethylbenzoic acid), the aminomethylbenzoic acid scaffolds can act as bridging ligands, connecting two or more metal centers. This bridging capability leads to the formation of polynuclear complexes and multidimensional metal-organic frameworks (MOFs). The specific coordination mode can be influenced by the reaction conditions, such as the ligand-to-metal ratio and the type of solvent used. For example, in the synthesis of transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, different dimensionalities ranging from discrete mononuclear and dinuclear complexes to 1D and 2D polymeric structures were obtained by varying the synthetic method. mdpi.com

The formation of these extended structures is often further stabilized by supramolecular interactions, such as hydrogen bonding, which can link individual complex units into three-dimensional architectures. mdpi.com

Synthesis and Structural Elucidation of Metal Complexes Incorporating Bis-(3-aminomethylbenzoic acid)

The synthesis of metal complexes with bis-(3-aminomethylbenzoic acid) and related ligands can be achieved through various methods, including solution-based synthesis, slow evaporation, diffusion, and hydrothermal reactions. mdpi.comresearchgate.net The resulting complexes are typically characterized using a range of analytical techniques to determine their structure, geometry, and stereochemistry.

Transition metal complexes of aminomethylbenzoic acid derivatives have been synthesized and structurally characterized, revealing a variety of coordination geometries and stereochemical outcomes. researchgate.net For instance, copper(II) complexes with amino acid ligands have been shown to adopt both pentacoordinated and hexacoordinated geometries, often exhibiting a Jahn-Teller effect. researchgate.net The synthesis of a series of transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol resulted in tetrahedral geometries for most complexes, with the exception of the copper(II) complex, which exhibited a square planar structure. nih.gov

The stereochemistry of these complexes is a critical aspect, particularly in the context of asymmetric catalysis. The use of chiral amino acid-derived ligands can lead to the formation of enantiomerically pure or enriched metal complexes, which are valuable as catalysts for enantioselective transformations. mdpi.com

Table 1: Selected Transition Metal Complexes with Aminobenzoic Acid Derivatives

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | - | mdpi.com |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | - | mdpi.com |

| Fe(III) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | - | mdpi.com |

| Cd(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 1D Polymeric | mdpi.com |

Lanthanide and actinide ions, known for their large ionic radii and preference for high coordination numbers, readily form complexes with multidentate ligands like aminomethylbenzoic acid derivatives. nih.gov The coordination is typically dominated by interactions with oxygen donor atoms, as predicted by the Hard and Soft Acids and Bases (HSAB) principle. nih.gov

Studies on lanthanide complexes with tri- and tetraacetate derivatives of bis(aminomethyl)phosphinic acid have shown that the stability of the complexes increases with the number of acetate (B1210297) groups. researchgate.net Within the lanthanide series, the stability constants generally increase from Lanthanum(III) to Gadolinium(III). researchgate.net The coordination of the aminomethyl group to the lanthanide ion has been confirmed in the solid-state structure of a Ytterbium(III) complex, and this interaction is crucial for the properties of these complexes in solution. nih.gov

The synthesis of lanthanide complexes often involves reacting a lanthanide salt with the ligand in a suitable solvent, such as acetonitrile. nih.gov These complexes have applications in various fields, including as contrast agents for magnetic resonance imaging (MRI). nih.govnih.gov

Main group metals also form a variety of adducts with aminobenzoic acid and its derivatives. These adducts are often characterized by the formation of extensive hydrogen-bonding networks. For example, co-crystalline molecular adducts of 3-aminobenzoic acid with other aromatic carboxylic acids have been prepared and their structures determined by single-crystal X-ray diffraction. researchgate.net

Strong Lewis acids from the main group, such as those based on gallium and indium, can form reactive adducts with weak donor molecules. researchgate.net The structural characterization of these adducts provides insight into the coordination chemistry of main group elements.

Supramolecular Chemistry and Materials Science Applications of Bis 3 Aminomethylbenzoic Acid

Self-Assembly Processes and Hydrogen Bonding Networks in Bis-(3-aminomethylbenzoic acid) Systems

The self-assembly of bis-(3-aminomethylbenzoic acid) is predominantly governed by the interplay of hydrogen bonds, which dictate the formation of well-defined supramolecular structures in both solution and the solid state. The presence of both acidic carboxyl groups and basic amino groups allows for a rich variety of hydrogen bonding motifs.

The directional nature of hydrogen bonds is a critical factor in controlling the crystal packing of bis-(3-aminomethylbenzoic acid) and its derivatives. The carboxylic acid groups can form robust O-H···O hydrogen bonds, often leading to the formation of dimeric synthons. Simultaneously, the aminomethyl groups can participate in N-H···O and N-H···N hydrogen bonds, further guiding the assembly into higher-order structures. pitt.edunih.gov

In the solid state, these interactions lead to the formation of well-defined, three-dimensional networks. The specific arrangement of molecules is highly dependent on the substitution pattern of the aromatic ring, which influences the directionality of the hydrogen bonds. nih.gov The interplay between these various hydrogen bonds results in a highly organized crystal lattice, where the molecules adopt specific conformations to maximize bonding interactions. This precise control over the molecular arrangement is a hallmark of crystal engineering and is essential for designing materials with specific physical and chemical properties.

The self-assembly of bis-(3-aminomethylbenzoic acid) is not limited to simple dimerization or chain formation but can extend to more complex, hierarchical structures. In solution, the initial formation of hydrogen-bonded aggregates can serve as a precursor to the nucleation and growth of crystalline solids. The concentration of the solution, the choice of solvent, and the temperature can all influence the equilibrium between different aggregated states and, consequently, the final solid-state structure.

In the solid state, the hierarchical assembly is evident in the packing of the supramolecular motifs. For instance, hydrogen-bonded sheets or chains can further interact through weaker van der Waals forces or π-π stacking interactions between the aromatic rings, leading to a stable, three-dimensional architecture. This multi-level organization, directed by a symphony of non-covalent interactions, is fundamental to the formation of complex and functional supramolecular materials from relatively simple molecular building blocks.

Bis-(3-aminomethylbenzoic acid) as a Linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design of MOFs using bis-(3-aminomethylbenzoic acid) as a linker involves the careful selection of metal ions and reaction conditions to achieve a desired network topology and functionality. rsc.org The amino groups can be particularly beneficial, as they can enhance the affinity of the MOF for specific guest molecules, such as carbon dioxide, through acid-base interactions. rsc.org Furthermore, the presence of the amino group provides a site for post-synthetic modification, allowing for the introduction of new functionalities after the framework has been assembled. rsc.orgepa.gov

The synthesis of these MOFs is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. scribd.com The choice of solvent, temperature, and reaction time can have a significant impact on the resulting crystal structure and morphology of the material. scribd.com In some cases, bis-(3-aminomethylbenzoic acid) can be used as a co-ligand in conjunction with other organic linkers to create more complex, multi-functional frameworks. epa.gov

Table 1: Selected Examples of MOFs and Coordination Polymers with Amine-Functionalized Ligands

| Framework Name | Metal Ion | Organic Linker(s) | Key Structural Feature | Potential Application | Reference |

| DMOF-1-NH2 | Zn(II) | 2-amino-1,4-benzenedicarboxylic acid, DABCO | 2D square grids connected by DABCO pillars | Post-synthetic modification | epa.gov |

| UMCM-1-NH2 | Zn(II) | 2-amino-1,4-benzenedicarboxylic acid, 4,4',4''-benzene-1,3,5-triyl-tribenzoate | Highly porous framework with pendant amino groups | Post-synthetic modification | epa.gov |

| CAU-7-TATB-NH2 | Bi(III) | Amino-functionalized triazine-2,4,6-triyl-tribenzoic acid | Porous framework amenable to post-synthetic modification | Functional materials | rsc.org |

| Fe3O4@MIL-53(Al)-NH2 | Al(III) | 2-aminoterephthalic acid | Core-shell magnetic particles with amido-functionalization | Adsorption | nih.gov |

The porosity of these MOFs can be controlled by the choice of building blocks and the synthesis conditions. The introduction of bulky functional groups or the use of longer linkers can lead to larger pores, while interpenetration of multiple frameworks can reduce the pore volume. The amino groups of the bis-(3-aminomethylbenzoic acid) linker can also influence the porosity by affecting the packing of the framework and by interacting with guest molecules within the pores.

Crystallographic studies are also crucial for investigating the encapsulation of guest molecules within the pores of MOFs. By co-crystallizing the MOF with a guest molecule or by soaking a pre-formed crystal in a solution of the guest, it is possible to determine the precise location and orientation of the guest molecules within the host framework. This information is vital for understanding the host-guest interactions and for designing MOFs with high selectivity for specific molecules. Variable-temperature or variable-pressure crystallographic studies can also reveal dynamic processes such as framework breathing or phase transitions upon guest adsorption or desorption. nih.gov

Polymeric Materials Integrating Bis-(3-aminomethylbenzoic acid) as a Building Block

The integration of a bifunctional monomer like Bis-(3-aminomethylbenzoic acid), possessing both amine and carboxylic acid functionalities, into polymer chains opens a pathway to a variety of polymer classes, most notably polyamides and polyesters.

Design and Synthesis of Polyamides, Polyesters, and Other Copolymers Utilizing Aminomethylbenzoic Acid Moieties

The synthesis of high-performance polymers from aminomethylbenzoic acid and its derivatives is a subject of considerable interest. For instance, copolyamides have been developed from 4-(aminomethyl)benzoic acid, and polyamides from 3-aminomethylbenzoic acid have also been described. google.com These polymers often exhibit desirable thermal and mechanical properties.

Theoretically, Bis-(3-aminomethylbenzoic acid) could be polymerized through several established methods.

Polyamide Synthesis:

The presence of both amino and carboxyl groups within the same molecule makes Bis-(3-aminomethylbenzoic acid) a potential AB-type monomer for self-condensation to form polyamides. Alternatively, it could act as a diamine monomer in a polycondensation reaction with a dicarboxylic acid, or as a dicarboxylic acid monomer reacting with a diamine. The resulting polyamides would feature repeating units containing the Bis-(3-aminomethylbenzoic acid) core, potentially imparting unique solubility, thermal stability, and mechanical strength to the final material. A hypothetical reaction scheme for the self-condensation of a methylene-linked Bis-(3-aminomethylbenzoic acid) is presented below.

Table 1: Hypothetical Polyamide Synthesis from Bis-(3-aminomethylbenzoic acid)

| Reaction Type | Reactants | Resulting Polymer | Potential Linkage |

| Self-Condensation | Bis-(3-aminomethylbenzoic acid) | Polyamide | Amide |

Polyester Synthesis:

To synthesize polyesters, the carboxylic acid groups of Bis-(3-aminomethylbenzoic acid) could be reacted with a diol, or the amino groups could be chemically modified to hydroxyl groups prior to polymerization with a dicarboxylic acid. This would result in polyesters with the bulky, aromatic structure of the bis-acid embedded in the polymer backbone.

Other Copolymers:

The versatile functionalities of Bis-(3-aminomethylbenzoic acid) would also allow for its incorporation into a range of other copolymers. For example, it could be used to create poly(amide-ester)s by reacting with a hydroxy-acid or a combination of diols and diamines. Such copolymers would offer a tunable balance of properties derived from both amide and ester linkages. The synthesis of related structures, such as Bis(2-hydroxy-3-carboxyphenyl)methane, highlights the feasibility of creating "bis" compounds from derivatives of benzoic acid, suggesting that the synthesis of the target monomer is plausible. nih.gov

Structural Integration and Morphological Studies of Bis-(3-aminomethylbenzoic acid)-Containing Polymers

The structural integration of a relatively large and rigid monomer like Bis-(3-aminomethylbenzoic acid) would be expected to have a profound impact on the morphology and properties of the resulting polymers.

The morphology of polymers is intrinsically linked to the chemical structure of their repeating units. The introduction of the Bis-(3-aminomethylbenzoic acid) moiety would likely disrupt the crystalline packing that can be observed in simpler polyamides or polyesters. This could lead to the formation of amorphous or semi-crystalline materials with distinct thermal and mechanical characteristics.

Expected Morphological Features:

Amorphous Nature: The non-linear and bulky nature of the Bis-(3-aminomethylbenzoic acid) unit could inhibit chain folding and crystallization, leading to predominantly amorphous polymers. This would likely result in materials with good transparency and solubility in a range of solvents.

Thermal Properties: The rigidity of the aromatic rings in the monomer would be expected to increase the glass transition temperature (Tg) of the polymers, leading to materials with good dimensional stability at elevated temperatures.

Table 2: Predicted Properties of Polymers Containing Bis-(3-aminomethylbenzoic acid)

| Property | Predicted Characteristic | Underlying Structural Reason |

| Crystallinity | Low (Amorphous) | Bulky, non-linear monomer structure inhibiting chain packing. |

| Glass Transition Temp. (Tg) | High | Rigid aromatic rings in the polymer backbone. |

| Solubility | Potentially enhanced | Disruption of crystallinity by the bulky monomer. |

| Mechanical Strength | Potentially high | Rigid backbone and intermolecular forces (e.g., hydrogen bonding). |

While direct experimental data for polymers derived from Bis-(3-aminomethylbenzoic acid) is not available, studies on polymers containing benzoic acid have shown that the guest molecules can be segregated into the crystalline cavities of host polymers. mdpi.com This suggests that the benzoic acid moieties within the polymer chain of a Bis-(3-aminomethylbenzoic acid)-based polymer could also participate in specific intermolecular interactions, influencing the material's final morphology and properties.

Advanced Research Directions and Future Perspectives for Bis 3 Aminomethylbenzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The future large-scale application of 3,5-Bis(aminomethyl)benzoic acid hinges on the development of efficient, cost-effective, and environmentally benign synthetic routes. While conventional multi-step organic syntheses are established, future research is expected to pivot towards sustainable methodologies.

A significant future direction lies in the field of biosynthesis. Green, environmentally friendly, and sustainable biosynthesis methods are gaining favor over traditional chemical syntheses that rely on petroleum-based precursors and often involve harsh conditions. mdpi.comresearchgate.net Research has demonstrated that aminobenzoic acid isomers can be produced via engineered shikimate pathways in microorganisms, starting from simple carbon sources like glucose. mdpi.com Future work could focus on developing specific enzymatic or microbial pathways to produce 3,5-Bis(aminomethyl)benzoic acid, which would dramatically reduce the environmental footprint of its production. mdpi.comresearchgate.net Such bio-based methods eliminate the need for toxic catalysts and reduce the use of non-renewable resources. mdpi.com

Further research into chemo-enzymatic strategies could also provide a sustainable path. This could involve using enzymes for key transformation steps, such as amination, under mild, aqueous conditions, thereby increasing selectivity and reducing waste. Another promising avenue is the application of continuous flow chemistry, which can enhance reaction efficiency, safety, and scalability while minimizing solvent usage and by-product formation.

Development of Advanced Spectroscopic and Imaging Probes for Real-Time Monitoring of Bis-(3-aminomethylbenzoic acid) Reactions and Assemblies

Understanding the behavior of 3,5-Bis(aminomethyl)benzoic acid in complex systems requires sophisticated analytical tools. A key future research direction is the development of advanced spectroscopic and imaging probes to monitor its reactions and self-assembly processes in real-time.

Derivatives of 3,5-Bis(aminomethyl)benzoic acid can be designed to have intrinsic fluorescence properties. For example, its incorporation into larger constructs has been monitored using fluorescence spectroscopy to study binding events, such as a glucose-sensitive insulin conjugate where changes in emission spectra indicated binding. Future research could focus on creating derivatives that function as standalone fluorescent sensors. These probes could be designed to signal the presence of specific metal ions or biomolecules through mechanisms like Förster resonance energy transfer (FRET) or aggregation-induced emission (AIE). mdpi.com

Live-cell imaging is another powerful frontier. The effects of complex inhibitors incorporating moieties related to this compound have been monitored in real-time using live-cell analysis systems. acs.org Future work could involve tagging 3,5-Bis(aminomethyl)benzoic acid-based molecules with fluorophores that allow for their visualization and tracking within living cells, providing invaluable insights into their biological interactions and mechanisms of action. Furthermore, the application of Density Functional Theory (DFT) will be crucial in predicting the spectroscopic properties of new derivatives and their complexes, guiding the rational design of effective probes. acs.org

Expansion of Coordination Chemistry to Catalytically Active Metal Centers and Photocatalytic Systems

The molecular architecture of 3,5-Bis(aminomethyl)benzoic acid, with its two amine groups and one carboxylate group, makes it an excellent candidate as a tridentate or bridging ligand in coordination chemistry. uu.nl This area remains largely unexplored and represents a significant opportunity for future research.

The development of novel catalysts is a promising direction. The rigid aromatic backbone and chelating aminomethyl arms can be used to form stable complexes with a variety of catalytically active transition metals, such as palladium, rhodium, cobalt, or iridium. uu.nl Future studies will likely focus on synthesizing these metal complexes and evaluating their efficacy in important organic transformations, including cross-coupling reactions and asymmetric catalysis. The defined stereochemistry imposed by the rigid ligand could lead to catalysts with high selectivity and efficiency.

Furthermore, the field of photocatalysis offers exciting prospects. rsc.orgrsc.org The aromatic core of 3,5-Bis(aminomethyl)benzoic acid could be functionalized to act as a photosensitizer, or the ligand as a whole could be used to stabilize a photocatalytically active metal center. rsc.org Such systems could be designed to harness visible light to drive chemical reactions under mild conditions, aligning with the principles of green chemistry. rsc.org Research into these light-promoted catalytic systems could lead to novel, atom-economical methods for synthesizing valuable chemicals. acs.org

Rational Design of Bis-(3-aminomethylbenzoic acid)-Based Functional Materials with Tailored Structural and Electronic Properties

The rigid and well-defined structure of 3,5-Bis(aminomethyl)benzoic acid makes it an ideal building block for the rational design of functional materials with precisely controlled properties.

A key research finding has already highlighted the importance of its rigid scaffold in the context of biomolecular recognition. In the development of a DNA-encoded chemical library, molecules based on the 3,5-Bis(aminomethyl)benzoic acid core structure were found to bind to human serum albumin with a nanomolar dissociation constant (Kd), an affinity 140-fold higher than compounds with the same functional groups attached to a more flexible L-lysine scaffold. science.govscience.govscience.gov This result powerfully demonstrates how its structural rigidity can pre-organize appended chemical groups for optimal interaction with a biological target.

| Scaffold Type | Core Structure | Target Protein | Binding Affinity (Kd) | Reference |

| Rigid | 3,5-Bis(aminomethyl)benzoic acid | Human Serum Albumin | 6 nM | science.govscience.govscience.gov |

| Flexible | L-Lysine | Human Serum Albumin | ~840 nM (140-fold lower) | science.govscience.govscience.gov |

Future research will likely expand on this principle. As a bifunctional amine and monofunctional carboxylic acid, it is a prime monomer for the synthesis of high-performance polymers like polyamides (aramids). The inherent rigidity of the benzoic acid core is expected to impart excellent thermal stability and mechanical strength to these polymers. Furthermore, by modifying the aromatic ring or the attached side chains, it may be possible to tune the electronic properties of these polymers, opening up applications in organic electronics. researchgate.netrsc.orgrsc.org The rational design of such polymers, guided by computational modeling, could lead to materials with optimized charge transport properties for use in solar cells or light-emitting diodes. researchgate.net

Integration into Hybrid Materials and Nanostructures for Advanced Chemical and Sensing Applications

The integration of 3,5-Bis(aminomethyl)benzoic acid into hybrid materials and nanostructures is a burgeoning field with the potential to create novel systems for advanced chemical and sensing applications. rsc.org

A compelling example of its use in a hybrid construct is its incorporation into a DNA-encoded library. This system, which combines a small organic molecule with a biological macromolecule (DNA), functions as a powerful tool for screening and identifying molecules with high binding affinity to protein targets. science.govscience.gov Another demonstrated application is its use as a linker in the creation of a glucose-sensitive insulin derivative, effectively creating a biosensor where binding events can be monitored.

The future in this area is rich with possibilities. The functional groups of 3,5-Bis(aminomethyl)benzoic acid are ideal for grafting the molecule onto the surfaces of various nanostructures, such as gold nanoparticles, silica, or graphene oxide. nih.gov Such functionalization could be used to:

Create targeted drug delivery systems: The benzoic acid core could be loaded with a therapeutic agent, while the amino groups are used to attach targeting ligands that recognize specific cells or tissues.

Develop novel chemical sensors: The molecule could act as a recognition element for specific analytes. Upon binding, a detectable signal could be generated, for instance, through changes in the plasmon resonance of a gold nanoparticle core or the conductivity of a graphene sheet.

Fabricate new composite materials: Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

By combining the unique properties of this rigid organic scaffold with the diverse functionalities of nanomaterials, researchers can aspire to create a new generation of smart materials for a wide range of chemical and sensing challenges. mdpi.com

Q & A

Q. What are the established synthetic routes for Bis-(3-aminomethylbenzoic acid), and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between benzoic acid derivatives and aminomethylating agents. For example, retrosynthetic analysis using databases like PubChem and REAXYS can identify feasible precursors, such as 3-bromobenzoic acid derivatives coupled with aminoethyl groups . Optimization involves factorial design to test variables (e.g., temperature, catalyst concentration, solvent polarity). Pre-experimental designs (e.g., one-variable-at-a-time) can isolate critical parameters, followed by response surface methodology (RSM) for multifactorial optimization .

Q. How should researchers characterize Bis-(3-aminomethylbenzoic acid) to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare / spectra with PubChem data (e.g., shifts for aminomethyl protons at δ 2.8–3.2 ppm and carboxylic protons at δ 12–13 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect impurities via retention time alignment with standards.

- FT-IR : Validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, N-H bends at ~1600 cm) .

Cross-referencing with CAS Common Chemistry entries ensures consistency .

Q. What are common impurities formed during Bis-(3-aminomethylbenzoic acid) synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 3-aminomethylbenzaldehyde) and side products from over-alkylation. Mitigation strategies:

- Chromatographic purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the target compound .

- Kinetic monitoring : Employ in-situ FT-IR or UV-Vis to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of Bis-(3-aminomethylbenzoic acid) in polymer coordination chemistry?

- Methodological Answer : Adopt a multi-step SAR framework :

Theoretical grounding : Link to coordination chemistry theories (e.g., Hard-Soft Acid-Base theory) to predict metal-binding affinities .

Experimental variables : Test pH, metal ion type (e.g., Fe, Cu), and ligand-to-metal ratios using a fractional factorial design .

Analytical validation : Use X-ray crystallography or EXAFS to confirm coordination geometry .

Contradictions in binding data can be resolved via computational DFT simulations to model electronic interactions .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing derivatives of Bis-(3-aminomethylbenzoic acid)?

- Methodological Answer : Apply a triangulation approach :

- Cross-validate techniques : Combine NMR, high-resolution MS, and X-ray diffraction to address ambiguities (e.g., distinguishing regioisomers) .

- Theoretical modeling : Use Gaussian or COMSOL to simulate spectra and compare with experimental results .

- Peer consultation : Submit data to repositories like PubChem for community validation .

Q. What computational models are suitable for predicting the physicochemical properties of Bis-(3-aminomethylbenzoic acid) in solvent systems?

- Methodological Answer : Leverage AI-driven tools :

- COSMO-RS : Predict solubility parameters and partition coefficients in biphasic systems .

- Molecular dynamics (MD) : Simulate diffusion rates in aqueous/organic solvents using packages like GROMACS .

- Quantum mechanics (QM) : Calculate pKa values via density functional theory (DFT) with solvent continuum models (e.g., SMD) .

Q. How can Bis-(3-aminomethylbenzoic acid) be integrated into a theoretical framework for designing enzyme-mimetic catalysts?

- Methodological Answer : Align with transition-state theory :

Active site modeling : Use the compound’s carboxylate and amino groups to mimic enzymatic metal-binding sites .

Kinetic studies : Employ stopped-flow spectrophotometry to measure catalytic turnover rates under varied conditions .

Mechanistic validation : Isotope labeling (, ) coupled with MS/MS fragmentation to trace reaction pathways .

Q. What factorial design approaches are optimal for studying the pH-dependent reactivity of Bis-(3-aminomethylbenzoic acid) in aqueous media?

- Methodological Answer : Use a central composite design (CCD) to explore pH (4–10), temperature (25–60°C), and ionic strength (0.1–1.0 M):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.